B-Raf IN 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

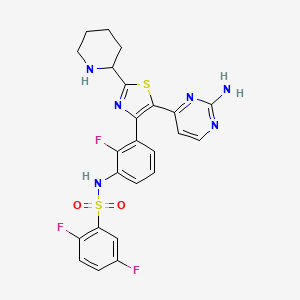

C24H21F3N6O2S2 |

|---|---|

Poids moléculaire |

546.6 g/mol |

Nom IUPAC |

N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide |

InChI |

InChI=1S/C24H21F3N6O2S2/c25-13-7-8-15(26)19(12-13)37(34,35)33-16-6-3-4-14(20(16)27)21-22(17-9-11-30-24(28)31-17)36-23(32-21)18-5-1-2-10-29-18/h3-4,6-9,11-12,18,29,33H,1-2,5,10H2,(H2,28,30,31) |

Clé InChI |

WMXXTMFNQQZVTB-UHFFFAOYSA-N |

SMILES canonique |

C1CCNC(C1)C2=NC(=C(S2)C3=NC(=NC=C3)N)C4=C(C(=CC=C4)NS(=O)(=O)C5=C(C=CC(=C5)F)F)F |

Origine du produit |

United States |

Foundational & Exploratory

B-Raf Inhibitor Target Specificity and Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-Raf serine/threonine kinase is a critical component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which governs fundamental cellular processes including proliferation, differentiation, and survival.[1] Somatic mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a variety of human cancers, including melanoma, colorectal cancer, and thyroid cancer, leading to constitutive activation of the MAPK pathway and driving tumorigenesis.[1] This has established B-Raf as a key therapeutic target for cancer drug development.

This technical guide provides an in-depth overview of the methodologies and data crucial for characterizing the target specificity and selectivity of B-Raf inhibitors. Due to the absence of publicly available information for a compound specifically named "B-Raf IN 6," this document will utilize the well-characterized inhibitor PLX4720 as a representative example to illustrate the principles and experimental workflows involved in assessing the precise molecular interactions and cellular effects of a B-Raf targeted therapeutic.

Core Concepts: Specificity and Selectivity

Target Specificity refers to the ability of an inhibitor to bind to its intended target, in this case, B-Raf, with high affinity. This is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). For B-Raf inhibitors, a key aspect of specificity is the differential inhibition of the wild-type versus the oncogenic mutant forms (e.g., V600E).

Target Selectivity describes the inhibitor's capacity to preferentially bind to its intended target over other related or unrelated proteins, particularly other kinases. A highly selective inhibitor minimizes off-target effects, which can lead to cellular toxicity and adverse events in a clinical setting. Selectivity is typically assessed by screening the inhibitor against a broad panel of kinases.

Quantitative Analysis of B-Raf Inhibitor Potency and Selectivity

A crucial step in characterizing a B-Raf inhibitor is to quantify its inhibitory activity against the primary target and a panel of other kinases. The following tables present example data for the B-Raf inhibitor PLX4720, illustrating its potency and selectivity.

Table 1: Biochemical Potency of PLX4720 against B-Raf Kinases

| Target | IC50 (nM) | Assay Type |

| B-RafV600E | 13 | Enzymatic (in vitro) |

| B-RafWT | 130 | Enzymatic (in vitro) |

This table demonstrates the 10-fold selectivity of PLX4720 for the oncogenic B-Raf mutant over the wild-type protein in a biochemical assay.[2]

Table 2: Cellular Potency and Selectivity of PLX4720

| Cell Line | B-Raf Status | Proliferation IC50 (µM) |

| A375 | B-RafV600E | 0.05 |

| Malme-3M | B-RafV600E | 0.08 |

| WM-266-4 | B-RafV600D | 0.12 |

| C8161 | B-RafWT | >10 |

| SK-MEL-2 | B-RafWT | >10 |

This table showcases the significantly higher potency of PLX4720 in inhibiting the proliferation of melanoma cell lines harboring a B-Raf V600 mutation compared to those with wild-type B-Raf, indicating excellent cellular selectivity.[2]

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible data on inhibitor specificity and selectivity. Below are methodologies for key experiments.

Biochemical Kinase Inhibition Assay (e.g., AlphaScreen)

Objective: To determine the in vitro potency (IC50) of an inhibitor against purified B-Raf (both wild-type and mutant) and other kinases.

Methodology:

-

Reagents and Materials:

-

Purified recombinant human B-Raf (V600E and WT) kinase domains.

-

Biotinylated MEK1 substrate.

-

ATP.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

-

Test inhibitor (e.g., PLX4720) at various concentrations.

-

AlphaScreen donor and acceptor beads.

-

-

Procedure:

-

A kinase reaction is set up by combining the B-Raf enzyme, biotinylated MEK1 substrate, and the test inhibitor in the assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at room temperature to allow for phosphorylation of the MEK1 substrate.

-

The reaction is stopped by the addition of a solution containing AlphaScreen donor and acceptor beads. The donor beads bind to the phosphorylated MEK1, and the acceptor beads bind to the biotinylated MEK1.

-

Upon excitation, the donor beads generate singlet oxygen, which, if in proximity to the acceptor beads, initiates a chemiluminescent signal.

-

The signal is measured on a suitable plate reader.

-

-

Data Analysis:

-

The signal intensity is inversely proportional to the kinase activity.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of the inhibitor on the viability and proliferation of cancer cell lines with different B-Raf mutation statuses.

Methodology:

-

Reagents and Materials:

-

Human melanoma cell lines (e.g., A375 for B-Raf V600E, C8161 for B-Raf WT).

-

Cell culture medium and supplements.

-

Test inhibitor at various concentrations.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of the test inhibitor.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

The luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis of Phospho-ERK

Objective: To confirm the on-target effect of the B-Raf inhibitor by measuring the phosphorylation of the downstream effector ERK.

Methodology:

-

Reagents and Materials:

-

Cancer cell lines.

-

Test inhibitor.

-

Lysis buffer.

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK).

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

-

-

Procedure:

-

Cells are treated with the inhibitor for a defined period.

-

The cells are lysed, and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with the primary antibody against phospho-ERK.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate.

-

The membrane is then stripped and re-probed with an antibody against total ERK to ensure equal protein loading.

-

-

Data Analysis:

-

The intensity of the phospho-ERK bands is quantified and normalized to the total ERK bands to determine the extent of pathway inhibition at different inhibitor concentrations.

-

Signaling Pathways and Experimental Workflows

Visualizing the relevant signaling pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for characterization.

Conclusion

The comprehensive characterization of a B-Raf inhibitor's target specificity and selectivity is paramount for its development as a therapeutic agent. Through a combination of in vitro biochemical assays and cell-based functional screens, a detailed profile of the inhibitor's potency, selectivity, and mechanism of action can be established. The methodologies and data presented in this guide, using PLX4720 as a case study, provide a robust framework for researchers and drug developers to meticulously evaluate novel B-Raf inhibitors and advance the most promising candidates toward clinical application.

References

In-Depth Technical Guide: Binding Affinity of B-Raf Inhibitors to B-Raf Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of inhibitors to B-Raf kinase, a critical component of the RAS/MAPK signaling pathway and a key target in cancer therapy. Due to the lack of specific public data for a compound designated "B-Raf IN 6," this document will focus on a well-characterized and potent B-Raf inhibitor, PLX4720 , as a representative example. PLX4720 is a direct precursor to the FDA-approved drug Vemurafenib and serves as an excellent model for understanding inhibitor-kinase interactions.

Quantitative Binding Affinity Data

The binding affinity of PLX4720 to B-Raf kinase has been determined through various biochemical assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency against the wild-type and the oncogenic V600E mutant form of the B-Raf protein.

| Inhibitor | Target Kinase | Assay Type | IC50 (nM) | Reference |

| PLX4720 | B-Raf V600E | Biochemical Kinase Assay | 13 | [1][2] |

| PLX4720 | B-Raf (wild-type) | Biochemical Kinase Assay | 160 | [1] |

Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. A lower IC50 value indicates a higher potency. As shown, PLX4720 is significantly more potent against the cancer-associated B-Raf V600E mutant than the wild-type protein.[1]

B-Raf Signaling Pathway

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway.[3][4][5][6][7] This pathway is essential for regulating cell proliferation, differentiation, and survival.[6] In many cancers, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the B-Raf kinase and uncontrolled cell growth.[5][8]

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by PLX4720.

Experimental Protocols: B-Raf Kinase Inhibition Assay

The determination of an inhibitor's IC50 value against B-Raf kinase is typically performed using an in vitro kinase assay. The following is a generalized protocol based on common methodologies.

Objective:

To measure the in vitro inhibitory activity of a test compound (e.g., PLX4720) against B-Raf kinase.

Materials:

-

Recombinant human B-Raf kinase (wild-type or V600E mutant)

-

Kinase substrate (e.g., inactive MEK1)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., PLX4720) serially diluted in DMSO

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phospho-specific antibodies)

-

384-well assay plates

-

Plate reader capable of luminescence, fluorescence, or TR-FRET detection

Experimental Workflow:

Caption: A generalized workflow for an in vitro B-Raf kinase inhibition assay.

Detailed Procedure:

-

Compound Preparation: A stock solution of the test compound is serially diluted in DMSO to create a range of concentrations.

-

Assay Plate Preparation: The serially diluted compound is dispensed into the wells of a 384-well plate. Control wells containing only DMSO (for 0% inhibition) and wells without enzyme (for background) are also prepared.

-

Kinase and Substrate Addition: A mixture of recombinant B-Raf kinase and its substrate, inactive MEK1, in kinase reaction buffer is added to each well.

-

Pre-incubation: The plate is pre-incubated for a defined period (e.g., 15-60 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP to each well. The final ATP concentration is typically at or near the Km value for B-Raf.

-

Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at room temperature to allow the phosphorylation of MEK1 by B-Raf to proceed.

-

Detection: The reaction is stopped, and a detection reagent is added. The type of detection reagent depends on the assay format:

-

Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is inversely proportional to kinase inhibition.

-

Fluorescence Resonance Energy Transfer (FRET) (e.g., LanthaScreen™): A europium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer competes with the inhibitor for the ATP-binding site. Inhibition leads to a decrease in the FRET signal.[9]

-

Antibody-based (e.g., ELISA): A phospho-specific antibody is used to detect the amount of phosphorylated MEK1.

-

-

Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic curve.[10]

References

- 1. pnas.org [pnas.org]

- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 5. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel natural inhibitors targeting B-RAF(V600E) by computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Assay in Summary_ki [bindingdb.org]

Technical Guide: Determination of IC50 Values for B-Raf Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The B-Raf kinase is a critical component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E substitution, are oncogenic drivers in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer. Consequently, B-Raf has emerged as a key target for therapeutic intervention.

The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular drug or substance is needed to inhibit a given biological process by 50%. In the context of drug discovery, determining the IC50 value is a fundamental step in characterizing the potency of a B-Raf inhibitor. This guide provides an in-depth overview of the standard methodologies used to determine the IC50 values for novel B-Raf inhibitors, covering both biochemical and cell-based assays.

Data Presentation: Inhibitor Potency Summary

The following table structure should be used to summarize the potency of a B-Raf inhibitor, such as "B-Raf IN 6," against both the isolated enzyme and in a cellular context. This allows for a direct comparison of biochemical potency and cellular efficacy.

| Assay Type | Target/Cell Line | Parameter | Value (nM) |

| Biochemical Assay | B-Raf V600E Kinase | IC50 | e.g., 15.2 |

| Biochemical Assay | Wild-Type B-Raf Kinase | IC50 | e.g., 150.7 |

| Cell-Based Assay | A375 (B-Raf V600E) | IC50 | e.g., 45.8 |

| Cell-Based Assay | WM3629 (B-Raf V600E) | IC50 | e.g., 52.1 |

| Cell-Based Assay | NIH3T3 (Wild-Type B-Raf) | IC50 | e.g., >10,000 |

Experimental Protocols

Biochemical IC50 Determination: B-Raf Kinase Assay

This protocol describes a method for measuring the direct inhibition of recombinant B-Raf enzyme activity. A common approach is a luminescence-based kinase assay that quantifies ATP consumption.

Principle: The activity of the B-Raf kinase is measured by its ability to phosphorylate its substrate, MEK1, using ATP. As the kinase reaction proceeds, ATP is converted to ADP. The amount of remaining ATP is inversely proportional to kinase activity. A luciferase-based reagent is added to measure the remaining ATP, producing a luminescent signal. The inhibitor's potency is determined by measuring the reduction in kinase activity (and thus an increase in luminescence) across a range of inhibitor concentrations.

Materials and Reagents:

-

Recombinant human B-Raf V600E enzyme

-

Inactive MEK1 substrate

-

ATP (at Km concentration for the enzyme)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test Inhibitor ("this compound")

-

DMSO (for inhibitor dilution)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Methodology:

-

Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of "this compound" in DMSO. A typical starting concentration is 100 µM.

-

Reaction Mixture: Prepare a master mix containing the B-Raf V600E enzyme and MEK1 substrate in the assay buffer.

-

Assay Plate Setup:

-

Dispense the diluted inhibitor into the wells of the 384-well plate. Include wells for "no inhibitor" (positive control, 0% inhibition) and "no enzyme" (negative control, 100% inhibition).

-

Add the enzyme/substrate master mix to all wells.

-

Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction: Add ATP to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 1-2 hours. The optimal time should be determined empirically to ensure the reaction is within the linear range.

-

Signal Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Cell-Based IC50 Determination: Cell Viability Assay

This protocol measures the effect of the B-Raf inhibitor on the viability or proliferation of cancer cells harboring the B-Raf V600E mutation.

Principle: B-Raf V600E mutant cancer cells are dependent on the MAPK pathway for their proliferation and survival. Inhibiting B-Raf V600E leads to a decrease in downstream signaling, resulting in cell cycle arrest and/or apoptosis, which reduces cell viability. This reduction in viability is measured across a range of inhibitor concentrations to determine the cellular IC50.

Materials and Reagents:

-

Human melanoma cell line A375 (homozygous for B-Raf V600E)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test Inhibitor ("this compound")

-

DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit)

-

Sterile, clear-bottom, white-walled 96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Luminometer plate reader

Methodology:

-

Cell Seeding: Harvest and count A375 cells. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight in the incubator.

-

Inhibitor Treatment:

-

Prepare a serial dilution of "this compound" in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include DMSO-only wells as a vehicle control.

-

-

Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent directly to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ATP present, which reflects the number of viable cells.

-

Data Analysis:

-

Normalize the data to the vehicle control (DMSO) wells.

-

Plot the normalized cell viability (%) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

An In-depth Technical Guide on the Role of B-Raf Inhibitors in the MAPK/ERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The B-Raf protein, a serine/threonine-specific protein kinase, is a key component of this cascade. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf kinase and aberrant downstream signaling, driving oncogenesis in a significant percentage of melanomas and other cancers. This guide provides a detailed examination of the role of B-Raf within the MAPK/ERK pathway and the mechanism of its inhibition by targeted therapies, using the well-characterized inhibitor Vemurafenib (PLX4032/RG7204) as a primary example. It includes a compilation of quantitative data, detailed experimental protocols for assessing inhibitor activity, and visualizations of the signaling cascade and experimental workflows.

The MAPK/ERK Signaling Pathway and the Role of B-Raf

The MAPK/ERK pathway is a highly conserved signaling cascade that relays extracellular signals to intracellular targets, ultimately influencing gene expression and cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) upon ligand binding, which leads to the activation of the small G-protein RAS. Activated RAS (RAS-GTP) recruits and activates RAF kinases (A-Raf, B-Raf, and C-Raf).

B-Raf is a potent activator of the downstream kinase MEK (MAPK/ERK kinase). Once activated, B-Raf phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK then translocates to the nucleus to regulate the activity of numerous transcription factors, promoting cell growth, proliferation, and survival.

Oncogenic B-Raf Mutations

The most common mutation in B-Raf is a single nucleotide substitution at position 1799, which results in the replacement of valine (V) with glutamic acid (E) at codon 600 (V600E). This V600E mutation mimics phosphorylation in the activation loop of the kinase domain, leading to a constitutively active B-Raf monomer that signals independently of upstream RAS activation. This uncontrolled signaling drives cell proliferation and is a key factor in the development of many cancers, including approximately 50-60% of melanomas.

Mechanism of Action of B-Raf Inhibitors

B-Raf inhibitors, such as Vemurafenib, are ATP-competitive small molecules that are designed to selectively bind to and inhibit the kinase activity of the mutated B-Raf protein. These inhibitors are highly potent against the B-Raf V600E monomer. By blocking the catalytic activity of B-Raf V600E, these inhibitors prevent the phosphorylation and activation of MEK, thereby suppressing the entire downstream MAPK/ERK signaling cascade. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on the B-Raf V600E mutation for their growth and survival.

It is important to note that some first-generation B-Raf inhibitors can paradoxically activate the MAPK pathway in cells with wild-type B-Raf and activated RAS. This occurs because inhibitor binding to one protomer of a RAF dimer can allosterically transactivate the other protomer.

Quantitative Data on B-Raf Inhibitor Activity

The efficacy of B-Raf inhibitors is determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.

| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Vemurafenib (PLX4032/RG7204) | B-Raf V600E | Biochemical | 2.4 | - | |

| Vemurafenib (PLX4032/RG7204) | Wild-Type B-Raf | Biochemical | 15 | - | |

| Vemurafenib (PLX4032/RG7204) | C-Raf | Biochemical | 21 | - | |

| PLX4720 | B-Raf V600E | Biochemical | 13 | - | |

| Dabrafenib | B-Raf V600E | Cellular (pERK) | <1 - 100 | Various Melanoma | |

| Rafoxanide | B-Raf V600E | ELISA-based | 70 | - | |

| Closantel | B-Raf V600E | ELISA-based | 1900 | - |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

B-Raf Kinase Assay (Biochemical)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the activity of purified B-Raf enzyme and the potency of inhibitors.

Materials:

-

Purified recombinant B-Raf (V600E or wild-type) enzyme

-

5x Kinase Buffer (e.g., 100 mM Tris pH 7.5, 10 mM MgCl2, 5 mM β-mercaptoethanol)

-

ATP (500 µM stock)

-

B-Raf substrate (e.g., purified MEK1)

-

Test inhibitor (e.g., B-Raf IN 6) dissolved in DMSO

-

96-well white plates

-

Kinase-Glo® Max reagent

-

Luminometer

Procedure:

-

Prepare the master mixture (25 µl per well): For N wells, mix N x (6 µl 5x Kinase Buffer 1 + 1 µl ATP (500 µM) + 10 µl 5X Raf substrate + 8 µl water). Add 25 µl to every well of a 96-well plate.

-

Add 5 µl of the inhibitor solution at various concentrations to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 µl of the same solution without the inhibitor (inhibitor buffer).

-

To the "Blank" wells, add 20 µl of

Methodological & Application

Application Notes: Western Blot Analysis for p-ERK Inhibition by B-Raf IN 6

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, with mutations in the B-Raf proto-oncogene being particularly prevalent.[3][4] The B-Raf V600E mutation, for instance, leads to constitutive activation of the kinase, promoting uncontrolled cell growth.[5][6] Consequently, B-Raf has emerged as a key therapeutic target. B-Raf inhibitors are designed to block the activity of this kinase, thereby preventing the downstream phosphorylation and activation of MEK and ERK.[3][7] Western blotting is a fundamental technique used to measure the levels of phosphorylated ERK (p-ERK), providing a direct assessment of the inhibitor's efficacy in blocking the signaling cascade.[8][9] This document provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of a novel compound, B-Raf IN 6, on ERK phosphorylation.

Principle of the Assay

This protocol describes the treatment of cancer cells harboring a B-Raf mutation with this compound, followed by lysis and protein extraction. The total protein concentration is quantified to ensure equal loading onto an SDS-PAGE gel for separation. The separated proteins are then transferred to a membrane, which is subsequently probed with specific primary antibodies against phosphorylated ERK (p-ERK) and total ERK. The total ERK serves as a loading control. Following incubation with a secondary antibody conjugated to an enzyme, a chemiluminescent substrate is added to visualize the protein bands. The intensity of the p-ERK band relative to the total ERK band is quantified to determine the dose-dependent inhibition of ERK phosphorylation by this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a Western blot analysis showing the dose-dependent inhibition of p-ERK by this compound in a B-Raf V600E mutant cell line. The data is presented as the ratio of p-ERK to total ERK, normalized to the vehicle-treated control.

| This compound Concentration | p-ERK / Total ERK Ratio (Normalized to Vehicle) | % Inhibition |

| 0 nM (Vehicle) | 1.00 | 0% |

| 1 nM | 0.85 | 15% |

| 10 nM | 0.52 | 48% |

| 100 nM | 0.15 | 85% |

| 1 µM | 0.05 | 95% |

| 10 µM | 0.02 | 98% |

Experimental Protocols

Materials and Reagents

-

B-Raf V600E mutant cancer cell line (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

Protein transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)

-

Primary antibody against total ERK1/2

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Tris-buffered saline with Tween 20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure

-

Cell Culture and Treatment:

-

Seed B-Raf V600E mutant cells in 6-well plates and grow to 70-80% confluency.

-

Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a DMSO-only well as a vehicle control.

-

Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

-

Incubate the cells for a predetermined time (e.g., 2-4 hours) at 37°C in a CO2 incubator.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.

-

Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To probe for total ERK, the membrane can be stripped and re-probed with the total ERK antibody, following the same immunoblotting steps.

-

Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

-

Visualizations

Caption: B-Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.

References

- 1. Targeting alterations in the RAF-MEK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 5. Activation mechanisms of clinically distinct B‐Raf V600E and V600K mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of activation of monomeric B-Raf V600E - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for B-Raf Inhibitor Dose-Response Curve Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-Raf, a serine/threonine-protein kinase, is a critical component of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) cascade. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf kinase and aberrant downstream signaling, driving the development and progression of various cancers, most notably melanoma.

The development of specific inhibitors targeting the mutant B-Raf protein has revolutionized the treatment of these malignancies. Determining the dose-response relationship of these inhibitors is a fundamental step in their preclinical and clinical evaluation. This document provides detailed protocols for generating dose-response curves for a representative B-Raf inhibitor in cancer cell lines, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

B-Raf Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits extracellular signals to the cell nucleus, influencing gene expression and cellular processes. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAS activates B-Raf. B-Raf then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell growth and survival. In cancers with a BRAF V600E mutation, the B-Raf protein is constitutively active, leading to constant signaling through the pathway, irrespective of upstream signals.

Figure 1. The B-Raf signaling pathway and the point of inhibition.

Experimental Workflow for Dose-Response Curve Generation

The overall workflow for generating a dose-response curve for a B-Raf inhibitor involves cell culture, treatment with a serial dilution of the inhibitor, assessment of cell viability or pathway inhibition, and data analysis to determine the IC50 value.

Figure 2. Experimental workflow for dose-response analysis.

Protocols

Cell Culture

-

Cell Line Selection : Use a human melanoma cell line harboring the BRAF V600E mutation, such as A375.

-

Culture Conditions : Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture : Passage cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of a B-Raf inhibitor on cell proliferation and viability.

-

Cell Seeding : Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight to allow cells to attach.

-

Inhibitor Preparation : Prepare a 10 mM stock solution of the B-Raf inhibitor (e.g., Vemurafenib) in DMSO. Perform a serial dilution in culture medium to obtain a range of concentrations (e.g., 0.01 nM to 10 µM).

-

Treatment : Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation : Incub

Application Notes and Protocols for B-Raf Inhibition in Melanoma Cell Lines

Note: The specific inhibitor "B-Raf IN 6" could not be definitively identified in publicly available literature. Therefore, these application notes and protocols have been generated using Dabrafenib , a well-characterized and clinically relevant B-Raf inhibitor, as a representative example. The principles and methods described herein are broadly applicable to the study of novel B-Raf inhibitors in melanoma cell lines.

Introduction

Melanoma, the most aggressive form of skin cancer, is characterized by a high frequency of mutations in the B-Raf proto-oncogene. Approximately 50% of cutaneous melanomas harbor activating mutations in the BRAF gene, with the most common being the V600E substitution. This mutation leads to constitutive activation of the B-Raf kinase and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation and survival. Targeted inhibition of the mutant B-Raf protein has emerged as a key therapeutic strategy in the management of BRAF-mutant melanoma.

These application notes provide a comprehensive overview of the use of B-Raf inhibitors, exemplified by Dabrafenib, in melanoma cell line models. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of B-Raf targeted therapies.

Mechanism of Action

B-Raf is a serine/threonine-protein kinase that plays a crucial role in regulating the MAPK/ERK signaling pathway. This pathway is essential for cell division, differentiation, and secretion. In normal cells, the activation of B-Raf is tightly regulated. However, oncogenic mutations, such as V600E, result in a constitutively active B-Raf monomer, leading to aberrant downstream signaling and uncontrolled cell growth.

B-Raf inhibitors like Dabrafenib are ATP-competitive kinase inhibitors that selectively target the mutated B-Raf protein. By binding to the ATP-binding pocket of the B-Raf kinase domain, these inhibitors block its catalytic activity, thereby preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This ultimately leads to the suppression of the MAPK/ERK signaling cascade, resulting in decreased cell proliferation and induction of apoptosis in B-Raf mutant melanoma cells.

Data Presentation

The following tables summarize the in vitro efficacy of Dabrafenib against a panel of human melanoma cell lines with known B-Raf mutation status.

Table 1: In Vitro Potency of Dabrafenib in B-Raf V600 Mutant Melanoma Cell Lines

| Cell Line | B-Raf Mutation Status | IC50 (nM) of Dabrafenib | Sensitivity Classification |

| M229 | V600E | < 1 | Very Sensitive |

| M238 | V600E | < 1 | Very Sensitive |

| M249 | V600E | < 1 | Very Sensitive |

| SK-MEL-28 | V600E | 1 - 100 | Sensitive |

| A375 | V600E | 1 - 100 | Sensitive |

| WM-266-4 | V600D | 1 - 100 | Sensitive |

| M308 | V600E | > 100 | Resistant |

| M202 | V600E | > 100 | Resistant |

| M207 | V600E | > 100 | Resistant |

Data adapted from studies on the effects of Dabrafenib on various melanoma cell lines. IC50 values can vary between experiments and laboratories.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a B-Raf inhibitor in melanoma cell lines.

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

B-Raf inhibitor (e.g., Dabrafenib) dissolved in DMSO

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed melanoma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the B-Raf inhibitor in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.

-

Incubate the plate for 72-120 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for MAPK Pathway Analysis

This protocol is for assessing the effect of a B-Raf inhibitor on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

-

Melanoma cell lines

-

Complete growth medium

-

B-Raf inhibitor

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-B-Raf, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed melanoma cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the B-Raf inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

Application Notes and Protocols for In Vivo Studies of B-Raf Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo experimental design of B-Raf inhibitors, focusing on well-characterized compounds such as Vemurafenib (PLX4032), its analog PLX4720, and Dabrafenib. These inhibitors are crucial in the study and treatment of cancers harboring B-Raf mutations, most notably the V600E mutation.

Mechanism of Action

B-Raf is a serine/threonine-protein kinase that plays a critical role in the MAP kinase/ERK signaling pathway, which is involved in cell division, differentiation, and secretion. The V600E mutation in the BRAF gene leads to constitutive activation of the B-Raf protein, promoting uncontrolled cell growth and proliferation. B-Raf inhibitors are ATP-competitive agents that selectively bind to and inhibit the activity of the mutated B-Raf kinase, thereby suppressing downstream signaling and inhibiting tumor growth.

Signaling Pathway Diagram

The following diagram illustrates the canonical MAP kinase/ERK signaling pathway and the point of intervention by B-Raf inhibitors.

In Vivo Experimental Design: Application Notes

The design of in vivo experiments for B-Raf inhibitors typically involves the use of immunodeficient mice bearing xenografts of human cancer cell lines with known B-Raf mutation status or patient-derived xenografts (PDX). Syngeneic models in immunocompetent mice can also be used to study the interplay between the inhibitor and the immune system.

Key Considerations:

-

Animal Models: Severe combined immunodeficient (SCID) mice or athymic nude mice are commonly used for xenograft studies. These models prevent the rejection of human tumor cells.

-

Tumor Implantation: Tumor cells are typically implanted subcutaneously for ease of measurement. Orthotopic implantation (e.g., in the thyroid for thyroid cancer models) can provide a more clinically relevant tumor microenvironment.

-

Dosing and Administration: B-Raf inhibitors are often administered orally via gavage or formulated in the animal chow. The dosing schedule can be continuous (e.g., daily or twice daily) or intermittent (e.g., 5 days on, 2 days off) to manage potential toxicities and delay the onset of resistance.

-

Efficacy Endpoints: Primary efficacy endpoints usually include tumor growth inhibition, tumor regression, and overall survival. Pharmacodynamic markers such as the phosphorylation of ERK (pERK) in tumor tissue are also critical to confirm target engagement.

-

Toxicity Monitoring: Regular monitoring of animal weight, behavior, and overall health is essential to assess the toxicity of the treatment.

Experimental Protocols

Subcutaneous Xenograft Model for Efficacy Studies

This protocol describes a general procedure for evaluating the efficacy of a B-Raf inhibitor in a subcutaneous xenograft model.

Materials:

-

B-Raf V600E mutant human cancer cell line (e.g., A375 melanoma, HT29 colorectal cancer)

-

Immunodeficient mice (e.g., athymic nude or SCID mice, 6-8 weeks old)

-

B-Raf inhibitor (e.g., Vemurafenib, Dabrafenib)

-

Vehicle for drug formulation (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water)

-

Calipers for tumor measurement

-

Sterile syringes and gavage needles

Procedure:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the B-Raf inhibitor or vehicle to the respective groups according to the planned dosing schedule and route.

-

Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the animals throughout the study.

-

Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors for pharmacodynamic analysis (e.g., Western blot for pERK, immunohistochemistry for Ki67).

Orthotopic Model for Metastasis Studies

This protocol outlines a more complex orthotopic model to assess the impact of a B-Raf inhibitor on a primary tumor and metastasis.

Materials:

-

B-Raf V600E mutant human cancer cell line suitable for orthotopic implantation (e.g., 8505c for anaplastic thyroid cancer).

-

Surgical instruments for the orthotopic implantation procedure.

-

In vivo imaging system (e.g., bioluminescence or fluorescence imaging) if using engineered cell lines.

Procedure:

-

Cell Line Engineering (Optional): For non-invasive monitoring of tumor growth and metastasis, the cancer cell line can be engineered to express a reporter gene such as luciferase or a fluorescent protein.

-

Orthotopic Implantation: Surgically implant the cancer cells into the organ of origin (e.g., the thyroid gland).

-

Tumor Growth and Metastasis Monitoring: Monitor primary tumor growth and the development of metastases using an in vivo imaging system.

-

Treatment and Analysis: Once tumors are established, initiate treatment with the B-Raf inhibitor as described in the xenograft protocol. At the study endpoint, collect the primary tumor and metastatic tissues for histological and molecular analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies of B-Raf inhibitors.

Table 1: In Vivo Efficacy of Vemurafenib (PLX4720) in Xenograft Models

| Cancer Model | Cell Line | Animal Model | Dosing Regimen | Outcome | Reference |

| Colorectal Cancer | HT29 (BRAF V600E) | Nude Mice | 25, 50, 75, 100 mg/kg, b.i.d., oral | Dose-dependent tumor growth inhibition. | [1] |

| Melanoma | Patient-Derived Xenograft (BRAF V600E) | Nude Mice | 50 mg/kg, twice daily, 5 days on/2 days off, oral | Initial tumor growth inhibition followed by acquired resistance. | [2] |

| Anaplastic Thyroid Cancer | 8505c (BRAF V600E) | SCID Mice | Not specified | Neoadjuvant PLX4720 with thyroidectomy extended survival and decreased tumor burden. | [3] |

| Colorectal Cancer | HROC24 (BRAF V600E) | NMRI Foxn1nu Mice | 417 mg/kg in chow | Transient reduction in standardized uptake value (SUV) in PET/CT imaging. | [4] |

| Melanoma | 1205Lu (BRAF V600E) | SCID Mice | 100 mg/kg, twice daily, oral | Nearly complete tumor elimination. | [5] |

Table 2: In Vivo Efficacy of Dabrafenib in Xenograft Models

| Cancer Model | Cell Line | Animal Model | Dosing Regimen | Outcome | Reference |

| Melanoma | A375P (BRAF V600E) | Mice | 30 mg/kg, once daily, oral | Sustained pERK reduction up to 18 hours post-dosing. | [6] |

| Melanoma | Colo 205 (BRAF V600E) | Mice | 10, 30, 100 mg/kg, oral | Dose-dependent tumor growth inhibition; 4 of 8 mice showed partial regressions at 100 mg/kg. | [6] |

| Melanoma | SKMEL28 (BRAF V600E) | Nude Mice | 100 mg/kg, once daily, oral | Significant tumor regression with both continuous and intermittent dosing. | [7] |

| Melanoma | Colo 205 (BRAF V600E) | Xenograft Mouse Model | Not specified | Downregulation of ERK phosphorylation and Ki67; upregulation of p27. | [8] |

Table 3: Pharmacodynamic Effects of B-Raf Inhibitors In Vivo

| Inhibitor | Cancer Model | Biomarker | Effect | Reference |

| PLX4720 | COLO205 Xenograft | pERK | 43% inhibition | [9] |

| Dabrafenib | A375P Xenograft | pERK | 89% downregulation | [6] |

| Dabrafenib | A375P Xenograft | Ki67 | 28% downregulation | [6] |

| Dabrafenib | A375P Xenograft | p27 | 54% upregulation | [6] |

These protocols and data provide a foundation for designing and interpreting in vivo experiments with B-Raf inhibitors. Researchers should adapt these general guidelines to their specific research questions and institutional animal care and use committee (IACUC) protocols.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Thyroidectomy with neoadjuvant PLX4720 extends survival and decreases tumor burden in an orthotopic mouse model of anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of in vivo imaging techniques to monitor therapeutic efficiency of PLX4720 in an experimental model of microsatellite instable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. journals.plos.org [journals.plos.org]

- 7. Intermittent Versus Continuous Dosing of MAPK Inhibitors in the Treatment of BRAF-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing B-Raf Inhibitor "IN-6" in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-Raf protein is a serine-threonine kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf kinase, promoting uncontrolled cell growth and driving the development of various cancers, including melanoma, colorectal cancer, and non-small cell lung cancer (NSCLC).

B-Raf inhibitors are a class of targeted therapies designed to block the activity of the mutated B-Raf protein. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are indispensable preclinical tools for evaluating the efficacy and characterizing the mechanism of action of novel B-Raf inhibitors like the hypothetical compound "IN-6". These models allow for the in vivo assessment of a drug's anti-tumor activity, pharmacokinetics, and pharmacodynamics in a setting that mimics human cancer more closely than in vitro cell cultures.

This document provides detailed application notes and protocols for testing a novel B-Raf inhibitor, "IN-6," in various xenograft models representing different cancer types with activating BRAF mutations.

B-Raf Signaling Pathway

The B-Raf protein is a key component of the MAPK signaling cascade. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), RAS proteins activate B-Raf. B-Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression, leading to cell proliferation and survival. The V600E mutation in B-Raf results in a constitutively active kinase that signals independently of upstream RAS activation, leading to sustained and unregulated cell growth.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for establishing a relevant xenograft model. Cell lines should be selected based on their BRAF mutation status and the cancer type of interest.

Table 1: Recommended Cell Lines for B-Raf Inhibitor Xenograft Studies

| Cancer Type | Cell Line | BRAF Mutation | Recommended Culture Media |

| Melanoma | A375 | V600E | DMEM with 10% FBS |

| Melanoma | WM3629 | V600E | RPMI-1640 with 10% FBS |

| Colorectal Cancer | HT-29 | V600E | McCoy's 5A with 10% FBS |

| Colorectal Cancer | COLO-205 | V600E | RPMI-1640 with 10% FBS |

| NSCLC | NCI-H1755 | V600E | RPMI-1640 with 10% FBS |

Protocol 1: Cell Culture

-

Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

Regularly test cells for mycoplasma contamination.

-

Confirm the BRAF mutation status of

Troubleshooting & Optimization

Technical Support Center: Investigating Off-Target Effects of B-Raf IN 6

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of the B-Raf inhibitor, B-Raf IN 6. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target. With kinase inhibitors, which often target the highly conserved ATP-binding site, off-target binding to other kinases can occur, leading to the modulation of unintended signaling pathways. This is a significant concern as it can lead to unexpected cellular phenotypes, toxicity, and misinterpretation of experimental data.

Q2: My cells are exhibiting a phenotype inconsistent with B-Raf inhibition (e.g., unexpected toxicity, altered morphology, paradoxical pathway activation). Could this be due to off-target effects of this compound?

A2: Yes, unexpected phenotypes are often a primary indicator of off-target activity. While this compound is designed for high selectivity, it may still interact with other kinases, particularly at higher concentrations. It is crucial to determine if the observed effects are due to the inhibition of B-Raf or an off-target protein.

Q3: How can I experimentally determine the off-target profile of this compound?

A3: The most comprehensive method is to perform a kinome-wide binding or activity assay, such as KINOMEscan™. This involves screening this compound against a large panel of recombinant human kinases (often over 400) to identify potential off-target interactions. The results can quantify the binding affinity or inhibition for a wide range of kinases.

Q4: What is paradoxical activation of the MAPK pathway and could this compound cause this?

A4: Paradoxical activation is a known phenomenon with some RAF inhibitors where, in BRAF wild-type cells, the inhibitor can actually increase the activity of the MAPK pathway. This can occur through the inhibitor promoting the dimerization of RAF isoforms. It is a critical potential off-target effect to consider when working with BRAF wild-type cells.

Troubleshooting Guides

Issue 1: Unexpected or High Levels of Cytotoxicity Observed

Question: My cells

Overcoming resistance to B-Raf IN 6 in cancer cells

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers studying resistance to the B-Raf inhibitor, B-Raf IN 6.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms of resistance to this compound.

Q1: My B-Raf V600E mutant cancer cell line, initially sensitive to this compound, has developed resistance. What are the most common molecular mechanisms?

A1: Resistance to B-Raf inhibitors like this compound in B-Raf V600E mutant cells typically arises from the reactivation of the MAPK pathway or activation of bypass signaling pathways. The most frequently observed mechanisms include:

-

Secondary Mutations in B-Raf: Gatekeeper mutations or other conformational changes in the B-Raf protein can prevent drug binding.

-

B-Raf Splice Variants: Alternative splicing of the B-Raf gene can produce truncated proteins that dimerize and signal in an inhibitor-resistant manner.

-

NRAS or KRAS Mutations: Upstream activation of the pathway through acquired mutations in RAS genes can render the inhibition of B-Raf ineffective.

-

MEK1/2 Mutations: Downstream mutations in MEK can reactivate the pathway even when B-Raf is inhibited.

-

Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs, such as EGFR or MET, can activate alternative survival pathways like the PI3K/AKT pathway, bypassing the need for B-Raf signaling.

-

Loss of Negative Regulators: Deletion or inactivation of tumor suppressors like PTEN can lead to constitutive activation of survival pathways.

Q2: How can I confirm if my resistant cell line has reactivated the MAPK pathway?

A2: The most direct method is to assess the phosphorylation status of key downstream proteins in the MAPK cascade. You should perform a Western blot analysis to compare the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in your sensitive and resistant cell lines, both with and without this compound treatment. A sustained or increased level of p-ERK in the resistant cells, despite treatment, is a clear indicator of MAPK pathway reactivation.

Q3: What is "paradoxical activation" of the MAPK pathway, and is it relevant for this compound?

A3: Paradoxical activation occurs when a B-Raf inhibitor, designed to block signaling in B-Raf mutant cells, actually activates the MAPK pathway in cells with wild-type B-Raf but upstream mutations (e.g., in RAS). The inhibitor binds to one B-Raf monomer, inducing a conformational change that promotes its dimerization with and transactivation of another B-Raf monomer, leading to downstream MEK/ERK signaling. This is a critical consideration for potential off-target effects and is a common characteristic of this class of inhibitors.

Section 2: Troubleshooting Experimental Assays

This section provides guidance for specific issues that may arise during your experiments.

Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.

-

Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers can drastically affect results.

-

Solution: Ensure you are using a consistent, optimized cell seeding density for your chosen assay duration. Perform a growth curve to determine the logarithmic growth phase for your cell line.

-

-

Possible Cause 2: Drug Potency/Degradation. The inhibitor may have degraded over time.

-

Solution: Aliquot the inhibitor upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Use freshly prepared dilutions for each experiment.

-

-

Possible Cause 3: Assay Incubation Time. The time of drug exposure may not be optimal.

-

Solution: Standardize the incubation time (e.g., 72 hours). If you suspect a cytostatic rather than cytotoxic effect, you may need longer incubation times or a different assay, such as a colony formation assay.

-

Problem 2: I am not detecting changes in p-ERK levels via Western blot after this compound treatment in my sensitive cells.

-

Possible Cause 1: Suboptimal Antibody. The antibody may not be specific or sensitive enough.

-

Solution: Validate your p-ERK antibody using a known positive control (e.g., cells stimulated with EGF or PMA). Ensure you are using the recommended antibody dilution and incubation conditions.

-

-

Possible Cause 2: Timing of Lysate Collection. You may be missing the window of maximal inhibition.

-

Solution: Perform a time-course experiment. Collect lysates at various time points after treatment (e.g., 1, 4, 8, and 24 hours) to determine the optimal time to observe p-ERK inhibition.

-

-

Possible Cause 3: Issues with Protein Extraction. Phosphatases may be dephosphorylating your target protein during sample preparation.

-

Solution: Ensure your lysis buffer contains a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.

-

Section 3: Data & Signaling Pathways

Quantitative Data Summary

The following tables summarize typical data seen when comparing this compound sensitive and resistant cell lines.

Table 1: Drug Sensitivity Profile

| Cell Line | B-Raf Status | Acquired Resistance Mechanism | This compound IC50 (nM) |

|---|---|---|---|

| Parental (Sensitive) | V600E | - | 50 |

| Resistant Clone 1 | V600E | NRAS Q61K Mutation | > 5000 |

| Resistant Clone 2 | V600E | B-Raf Splice Variant V1 | > 5000 |

| Resistant Clone 3 | V600E | EGFR Upregulation | 2500 |

Table 2: Protein Expression & Phosphorylation Status | Cell Line |

B-Raf IN 6 experimental variability and reproducibility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with B-Raf inhibitors. The information is tailored for researchers, scientists, and drug development professionals.

General Troubleshooting Guide

Question: We are observing significant variability in the IC50 values of our B-Raf inhibitor across different experiments. What are the potential causes?

Answer:

Variability in IC50 values is a common issue in cancer cell line studies and can stem from several factors.[1][2][3] Here are some key areas to investigate:

-

Cell Line Heterogeneity: Even within the same cell line, there can be genetic and phenotypic heterogeneity.[1][4] Sub-populations of cells may have differing sensitivities to the inhibitor. It is crucial to use cell lines from a reliable source and to perform regular authentication.

-

Differential Expression Levels: The expression level of the target protein, such as B-Raf V600E, can vary between cell lines and even within a single cell line over time, impacting inhibitor sensitivity.[5]

-

Experimental Conditions: Minor variations in experimental conditions can lead to significant differences in results. Key parameters to standardize include:

-

Cell density: Ensure consistent cell seeding density across all experiments.

-

Serum concentration: Components in fetal bovine serum (FBS) can interact with inhibitors and affect cell growth.

-

Incubation time: The duration of inhibitor exposure can influence the observed IC50 value.[2]

-

Inhibitor preparation and storage: Improper handling can lead to degradation or precipitation of the compound. B-Raf inhibitors are typically dissolved in DMSO and should be stored at -20°C or -80°C.[6][7][8]

-

-

Assay-Specific Factors: The type of viability or proliferation assay used (e.g., MTT, CellTiter-Glo, thymidine incorporation) can yield different IC50 values.[9] It is important to choose an assay that is appropriate for your experimental goals and to be consistent in its execution.

-

Co-occurring Mutations: The presence of other mutations in signaling pathways, such as in NRAS or loss of PTEN, can confer resistance to B-Raf inhibitors and contribute to variability.[10][11][12]

Question: Our B-Raf inhibitor shows reduced efficacy or even a proliferative effect in certain wild-type B-Raf cell lines. What is happening?

Answer:

This phenomenon is known as "paradoxical activation" of the MAPK pathway.[13][14] Here's a breakdown of the mechanism and what to consider:

-

Mechanism of Paradoxical Activation: In cells with wild-type B-Raf and an active upstream signal (e.g., mutated RAS), some B-Raf inhibitors can promote the dimerization of RAF proteins (B-Raf with C-Raf).[13][14] This dimerization can lead to the transactivation of C-Raf, resulting in downstream signaling through MEK and ERK, and ultimately promoting cell proliferation.[7]

-

Experimental Considerations:

-

Cell Line Genotype: Be aware of the RAS mutation status of your cell lines. Paradoxical activation is more likely to occur in cell lines with activating RAS mutations.

-

Inhibitor Concentration: The paradoxical effect is often observed at specific inhibitor concentrations. A full dose-response curve is essential to characterize this effect.

-

Western Blot Analysis: To confirm paradoxical activation, perform western blotting to assess the phosphorylation status of MEK and ERK in treated cells. An increase in p-MEK and p-ERK levels in wild-type B-Raf cells following inhibitor treatment would be indicative of this phenomenon.

-

Question: We are concerned about off-target effects of our B-Raf inhibitor. How can we assess and mitigate this?

Answer:

While many B-Raf inhibitors are designed to be selective, off-target effects can occur and contribute to experimental variability.[15][16]

-

Kinase Profiling: The most direct way to assess off-target effects is to perform a kinase profiling assay against a broad panel of kinases. This will provide an overview of the inhibitor's selectivity.

-

Phenotypic Assays: Use a panel of cell lines with different genetic backgrounds (e.g., B-Raf wild-type, different RAS mutations) to observe the inhibitor's effects beyond the intended target.

-

Control Experiments:

-

Use of multiple inhibitors: Comparing the effects of different B-Raf inhibitors with distinct chemical scaffolds can help distinguish on-target from off-target effects.

-

Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to specifically deplete B-Raf and compare the phenotype to that observed with the inhibitor.

-

-

Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations. Correlating the on-target IC50 with the phenotypic IC50 can provide insights into whether the observed effect is due to inhibition of B-Raf.

Quantitative Data Summary

The following table summarizes the IC50 values for Vemurafenib (PLX4032), a well-characterized B-Raf inhibitor, in various melanoma cell lines. This data illustrates the inherent variability in inhibitor sensitivity across different cell lines.

| Cell Line | B-Raf Mutation Status | NRAS Mutation Status | IC50 (µM) of Vemurafenib | Reference |

| A375 | V600E | Wild-Type | < 1 | [3] |

| SK-MEL-28 | V600E | Wild-Type | < 1 | [3] |

| Malme-3M | V600E | Wild-Type | > 10 (Resistant) | [3] |

| WM266-4 | V600E | Wild-Type | Moderately Sensitive (1-10) | [3] |

| M14 | V600E | Wild-Type | Highly Sensitive (< 1) | [3] |

| SK-MEL-2 | Wild-Type | Wild-Type | Resistant | [3] |

| SK-MEL-5 | Wild-Type | Q61R | Resistant | [3] |

Detailed Experimental Protocols

Protocol: Cell Viability Assay using a B-Raf Inhibitor

This protocol outlines a general procedure for determining the IC50 of a B-Raf inhibitor in adherent cancer cell lines using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).

Materials:

-

Adherent cancer cell lines (e.g., A375 for B-Raf V600E positive control)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

B-Raf inhibitor (e.g., Vemurafenib)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Inhibitor Preparation:

-

Prepare a 10 mM stock solution of the B-Raf inhibitor in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to create a range of concentrations (e.g., 100 µM to 0.1 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., <0.1%).

-

-

Cell Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared inhibitor dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.

-

Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the normalized data against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

-

Visualizations

Caption: The B-Raf signaling pathway and the point of inhibition.

Caption: A typical experimental workflow for a cell viability assay.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility and stability of B-Raf inhibitors?

A1: Most small molecule B-Raf inhibitors are soluble in DMSO.[6][7] Stock solutions are typically prepared at a concentration of 10 mM in DMSO and stored at -20°C or -80°C for long-term stability.[8] Repeated freeze-thaw cycles should be avoided. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q2: How does the B-Raf V600E mutation affect kinase activity?

A2: The V600E mutation, a substitution of valine with glutamic acid at position 600, mimics phosphorylation in the activation loop of the B-Raf kinase domain.[17] This results in a constitutively active conformation of the B-Raf protein, leading to persistent downstream signaling through the MAPK pathway, independent of upstream signals.[10][18][19]

Q3: Can resistance to B-Raf inhibitors develop in vitro?

A3: Yes, resistance to B-Raf inhibitors can develop in vitro through various mechanisms. These include the acquisition of secondary mutations in NRAS or MEK1, amplification of the BRAF gene, or activation of bypass signaling pathways such as the PI3K/AKT pathway.[11][12]

Q4: What is the difference between Type I and Type II B-Raf inhibitors?

A4: Type I inhibitors bind to the active (DFG-in) conformation of the kinase, while Type II inhibitors bind to the inactive (DFG-out) conformation.[13] Many of the clinically approved B-Raf inhibitors are Type I or Type I.5 inhibitors. The binding mode can influence the inhibitor's selectivity and its propensity to cause paradoxical activation.[20]

Q5: Are there any specific considerations for using B-Raf inhibitors in animal models?

A5: Yes, when using B-Raf inhibitors in vivo, factors such as the inhibitor's pharmacokinetic and pharmacodynamic properties, formulation, and potential for toxicity need to be considered.[21][22] It is also important to use appropriate tumor xenograft models with the relevant B-Raf mutation status.[21]

References

- 1. Genetic heterogeneity of BRAF fusion kinases in melanoma affects drug responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]